3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
3-Ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS: 713128-30-4) is a purino-pyrimidine hybrid compound characterized by a bicyclic scaffold with fused purine and pyrimidine rings. Its structure includes ethyl and methyl substituents at positions 3, 1, and 7, respectively, and a 3-methylphenyl group at position 7. The molecular formula is C₂₃H₂₆N₄O₂, with a molecular weight of 398.48 g/mol .
Properties
IUPAC Name |
3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(10-13(3)11-24(15)18)14-8-6-7-12(2)9-14/h6-9,13H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNUAKCJTZUGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Position Effects: The 9-(3-methylphenyl) group in the target compound contrasts with the 9-(4-methylphenyl) isomer described in . The para-substituted analogue may exhibit altered steric or electronic interactions in binding environments due to the methyl group’s position on the phenyl ring.
Functional Group Modifications: The 7-hydroxy group in BH58231 introduces hydrogen-bonding capacity, which could improve target affinity compared to the methyl group in the target compound. Fluorine substitution in 3-[(2-fluorophenyl)methyl]-...
Physicochemical Predictions :
- The cyclohexyl-substituted derivative has a predicted density of 1.32 g/cm³ and boiling point of 629.7°C , suggesting higher thermal stability compared to the target compound. However, experimental validation is lacking.
Research Context and Limitations
- Synthetic Accessibility : The target compound and its analogues are synthesized via multi-step heterocyclic condensation, as inferred from similar frameworks in .
- Biological Data Gaps: No explicit bioactivity or pharmacokinetic data were found in the provided evidence, limiting functional comparisons. Structural analogues like BH58231 may serve as leads for future studies on adenosine receptor modulation or kinase inhibition.
- Computational Predictions : Properties such as density and boiling points (e.g., in ) are computationally derived and require experimental confirmation.
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